molecular formula C10H5BrClNO B13520135 8-Bromo-6-chloroquinoline-2-carbaldehyde

8-Bromo-6-chloroquinoline-2-carbaldehyde

Cat. No.: B13520135
M. Wt: 270.51 g/mol
InChI Key: LYDOJZFKZQPHLN-UHFFFAOYSA-N
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Description

8-Bromo-6-chloroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H5BrClNO and a molecular weight of 270.51 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-chloroquinoline-2-carbaldehyde typically involves the bromination and chlorination of quinoline derivatives. One common method includes the bromination of 6-chloroquinoline-2-carbaldehyde using bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced equipment to maintain reaction conditions and ensure safety. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: 8-Bromo-6-chloroquinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-6-chloroquinoline-2-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloroquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-2-chloroquinoline: Similar in structure but lacks the aldehyde group.

    6-Chloroquinoline-2-carbaldehyde: Similar but lacks the bromine atom.

    8-Hydroxyquinoline: Contains a hydroxyl group instead of bromine and chlorine.

Uniqueness

8-Bromo-6-chloroquinoline-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms along with the aldehyde group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Biological Activity

8-Bromo-6-chloroquinoline-2-carbaldehyde (C10H5BrClNO) is a quinoline derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H5BrClNO
  • Molecular Weight : 270.5 g/mol
  • CAS Number : 904369-24-0
  • Purity : ≥95%

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is known to inhibit DNA synthesis by affecting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, it may modulate other biochemical pathways, contributing to its therapeutic effects against certain diseases.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
E. coli0.0195 mg/mL
Staphylococcus aureus4–16 µg/mL
Klebsiella pneumoniae25 mm inhibition zone
Candida albicans16.69 to 78.23 µM

These results suggest that this compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines:

Cell Line IC50 (mM) Selectivity
HeLa5–19More selective than normal fibroblasts
MCF-77–49More selective than normal fibroblasts
A54910–30More selective than normal fibroblasts
A278010–38More selective than normal fibroblasts

These findings indicate that the compound may be more potent than traditional chemotherapy agents like cisplatin, suggesting a promising avenue for cancer treatment.

Case Studies and Research Findings

  • Density Functional Theory (DFT) Analysis : A study utilized DFT to optimize the structure of this compound and assess its binding affinity to target proteins related to neurodegenerative diseases like Parkinson's and schizophrenia .
  • Synthesis and Biological Evaluation : Research has demonstrated the synthesis of various derivatives of quinoline compounds, including this compound, which showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Comparative Studies : The compound was compared with similar quinoline derivatives, revealing unique pharmacological properties due to its halogen substitutions, which influence both reactivity and biological activity.

Properties

Molecular Formula

C10H5BrClNO

Molecular Weight

270.51 g/mol

IUPAC Name

8-bromo-6-chloroquinoline-2-carbaldehyde

InChI

InChI=1S/C10H5BrClNO/c11-9-4-7(12)3-6-1-2-8(5-14)13-10(6)9/h1-5H

InChI Key

LYDOJZFKZQPHLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)Cl)Br)C=O

Origin of Product

United States

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